molecular formula C12H17BrClNO B1521425 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride CAS No. 1185297-33-9

4-[(2-Bromophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1521425
CAS No.: 1185297-33-9
M. Wt: 306.62 g/mol
InChI Key: QCCJUDSTJOYHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Bromophenoxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C12H17BrClNO and its molecular weight is 306.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(2-bromophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCJUDSTJOYHPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC=C2Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-[(2-Bromophenoxy)methyl]piperidine hydrochloride CAS 1185297-33-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride (CAS 1185297-33-9) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists

Executive Summary: The "Privileged" Phenoxy-Piperidine Scaffold

This compound is a specialized heterocyclic building block belonging to the class of aryl-ether piperidines . In modern medicinal chemistry, this motif serves as a critical "linker scaffold," bridging the pharmacophoric gap between a basic amine center (the piperidine) and a lipophilic aromatic domain (the 2-bromophenyl group).

The presence of the ortho-bromide on the phenoxy ring is the defining feature of this intermediate. It functions as a pre-installed "chemical handle," enabling rapid diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex biaryl ether ligands. This scaffold is frequently implicated in the design of GPCR modulators (Dopamine D2/D4, Serotonin 5-HT) and Acetylcholinesterase (AChE) inhibitors .

Physicochemical Profile & Technical Specifications

The following data aggregates experimental vendor specifications and calculated properties essential for assay development and formulation.

PropertySpecificationNotes
CAS Number 1185297-33-9Specific to the HCl salt form.[1]
IUPAC Name This compound
Molecular Formula C₁₂H₁₆BrNO[1] • HClFree base: C₁₂H₁₆BrNO
Molecular Weight 306.63 g/mol Free base MW: ~270.17 g/mol
Appearance White to off-white crystalline solidHygroscopic nature common in amine salts.
Solubility DMSO (>50 mg/mL), Methanol, WaterHigh aqueous solubility due to ionization.
Melting Point >180°C (Decomposition)Typical for secondary amine hydrochlorides.
pKa (Calc) ~9.8 (Piperidine Nitrogen)Highly basic; exists as cation at physiological pH.
LogP (Calc) 3.2 (Free Base)Lipophilic tail (bromo-aryl) balances polar head.
H-Bond Donors 2 (NH, HCl)
H-Bond Acceptors 2 (O, N)

Synthetic Architecture & Manufacturing

The synthesis of CAS 1185297-33-9 typically follows a convergent route. The core challenge is establishing the ether linkage while managing the amine protection.

Validated Synthetic Workflow (Retrosynthetic Analysis)

The most robust route utilizes a Mitsunobu Coupling or a Nucleophilic Substitution (Sn2) strategy.

Step 1: Protection

  • Reactant: 4-Piperidinemethanol

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O)

  • Product: N-Boc-4-piperidinemethanol

  • Rationale: Essential to prevent N-alkylation during the ether formation.

Step 2: Ether Formation (The Critical Step)

  • Method A (Mitsunobu): React N-Boc-intermediate with 2-Bromophenol using DEAD/PPh₃.

    • Pros: Mild conditions, high regioselectivity.

  • Method B (Williamson Ether - Preferred for Scale): Convert alcohol to mesylate (MsCl/Et₃N), then displace with 2-Bromophenol (K₂CO₃/DMF, 80°C).

    • Pros: Avoids removal of phosphine oxide byproducts; cheaper reagents.

Step 3: Deprotection & Salt Formation

  • Reagent: 4M HCl in Dioxane or Ethanol.

  • Process: Removal of the Boc group and simultaneous precipitation of the hydrochloride salt.

  • Purification: Recrystallization from EtOH/Et₂O.

Visualized Reaction Pathway

SynthesisPath Start 4-Piperidinemethanol Prot N-Boc-4-piperidinemethanol Start->Prot Protection Inter Ether Intermediate (N-Boc Protected) Prot->Inter Coupling Final CAS 1185297-33-9 (HCl Salt) Inter->Final Deprotection Reagent1 Boc2O, NaOH Reagent2 2-Bromophenol (Mitsunobu or Sn2) Reagent3 HCl / Dioxane

Figure 1: Convergent synthesis pathway from commercially available 4-piperidinemethanol.

Medicinal Chemistry Applications

This compound is not a drug itself but a Late-Stage Functionalization (LSF) Handle . Its value lies in the 2-bromo position, which allows researchers to rapidly generate libraries of compounds.

Target Class: GPCR Antagonists (Dopamine/Serotonin)

The 4-(phenoxymethyl)piperidine motif is a bioisostere for the benzyl-piperidine moiety found in many CNS-active drugs.

  • Mechanism: The piperidine nitrogen protonates at physiological pH (7.4), forming an ionic bond with the conserved Aspartate residue (e.g., Asp3.32) in GPCR transmembrane helices.

  • The "Southern" Pocket: The 2-bromophenoxy group sits in the hydrophobic pocket. The bromine atom allows for Suzuki coupling to add biaryl systems that extend into deep hydrophobic crevices of receptors like D4 or 5-HT2A .

Target Class: Acetylcholinesterase (AChE) Inhibitors

This scaffold mimics the structure of Donepezil .

  • Design Strategy: The piperidine binds to the anionic sub-site of AChE. The ether linker provides rotational freedom, allowing the aromatic ring to stack against Tryptophan residues in the peripheral anionic site (PAS).

  • Optimization: The bromine can be replaced (via cross-coupling) with indanones or phthalimides to increase binding affinity.

Strategic Derivatization Workflow

SAR_Logic cluster_mods Medicinal Chemistry Divergence Points Core Core Scaffold: 4-[(2-Bromophenoxy)methyl]piperidine N_Mod N-Alkylation / Acylation (Northern Domain) Core->N_Mod Reductive Amination (R-CHO) Br_Mod Pd-Catalyzed Coupling (Southern Domain) Core->Br_Mod Suzuki/Buchwald (Ar-B(OH)2 / R-NH2) Target1 GPCR Ligands (D2/D4, 5-HT) N_Mod->Target1 Target2 AChE Inhibitors (Donepezil Analogs) N_Mod->Target2 Br_Mod->Target1 Target3 Sigma Receptor Modulators Br_Mod->Target3

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the secondary amine and the aryl bromide.

Handling & Safety Protocols

Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Storage & Stability[2]
  • Hygroscopicity: As a hydrochloride salt, the compound attracts atmospheric moisture. Store in a desiccator or under inert gas (Nitrogen/Argon).

  • Temperature: -20°C for long-term storage; 2-8°C for active use.

  • Shelf Life: >2 years if kept dry and dark.

Emergency Neutralization (Spill)
  • Containment: Isolate the spill area. Wear nitrile gloves and P95 respirator.

  • Neutralization: Treat the solid with weak base (Sodium Bicarbonate) if dissolved in water, though physical sweep-up is preferred for solids.

  • Disposal: Incineration in a licensed chemical waste facility. Do not flush down drains due to potential aquatic toxicity of brominated aromatics.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54683664. Retrieved from [Link]

  • Saeedi, S., et al. (2025).[2] Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist. ChemMedChem. Retrieved from [Link]

  • Lowicki, D., & Przybylski, P. (2025).[3] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Chemical Stability of Aryl Ether Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

The aryl ether piperidine pharmacophore—exemplified by molecules such as Paroxetine—represents a cornerstone in CNS drug development. While the hydrochloride salt form is preferred for its solubility and bioavailability, it introduces a complex matrix of stability challenges. This guide dissects the physicochemical vulnerabilities of this class, specifically the oxidative lability of the secondary amine, the hydrolytic potential of the ether linkage, and the critical polymorphic transitions inherent to HCl salts. We present a self-validating framework for assessing and mitigating these risks.

Structural Analysis & Mechanistic Vulnerabilities

The chemical stability of aryl ether piperidine HCl salts is dictated by two primary reactive centers: the secondary amine within the piperidine ring and the aryl ether linkage .

Oxidative Instability (The Piperidine Nitrogen)

The secondary amine is the most reactive site. Unlike tertiary amines, the protonated secondary amine in the HCl salt offers some protection; however, in solution or amorphous solid dispersions, the free base equilibrium allows for rapid oxidation.

  • Radical-Mediated Oxidation: Exposure to peroxides (common impurities in excipients like Povidone or PEG) or free radical initiators leads to the abstraction of the

    
    -proton adjacent to the nitrogen, resulting in imine intermediates and subsequent hydrolysis or polymerization.
    
  • N-Oxidation: Direct attack by reactive oxygen species (ROS) yields the N-oxide derivative, a common degradant monitored in stability indicating methods (SIMs).

  • Excipient Interactions (Maillard & Alkylation): The secondary amine is a nucleophile. In the presence of reducing sugars (lactose) or aldehyde impurities (formaldehyde/formic acid in PEG), it undergoes N-alkylation (e.g., N-methylation) or N-formylation.

Hydrolytic Susceptibility (The Aryl Ether Linkage)

While aryl ethers are generally robust, they are not immune to cleavage. Under stressed acidic conditions (pH < 1) or high thermal stress, the ether bond can undergo hydrolysis, releasing the corresponding phenol/catechol and the piperidine alcohol. This pathway is often accelerated by light (photo-hydrolysis).

Photochemical Sensitivity

The aryl moiety acts as a chromophore. Upon UV irradiation, the molecule can enter an excited triplet state, facilitating homolytic cleavage of the C-O bond or abstraction of hydrogen atoms, leading to complex fragmentation patterns.

Visualization: Degradation Pathways

The following diagram maps the kinetic pathways for the degradation of a generic aryl ether piperidine.

DegradationPathways cluster_0 Critical Control Points API Aryl Ether Piperidine HCl NOxide N-Oxide Impurity API->NOxide Oxidation (H2O2/ROS) Imine Imine Intermediate API->Imine Radical Attack (α-C) Phenol Phenol/Catechol (Ether Cleavage) API->Phenol Acid Hydrolysis / Photolysis NMethyl N-Methyl/Formyl Derivative API->NMethyl Excipient Interaction (HCHO/HCOOH) Imine->Phenol Hydrolysis

Figure 1: Mechanistic degradation map illustrating the three primary divergence points: N-oxidation, Ether cleavage, and N-alkylation.

Solid-State Dynamics: The HCl Salt Factor

The choice of the Hydrochloride salt is a double-edged sword. While it improves solubility, HCl salts of piperidines are prone to hygroscopicity and pseudopolymorphism .

The Anhydrate-Hydrate Interchange

A critical instability mechanism for this class is the phase transition between anhydrous and hydrated forms.

  • Form I (Hemihydrate): Typically the thermodynamically stable form at ambient conditions.[1] It is non-hygroscopic and mechanically stable.

  • Form II (Anhydrate): Often metastable and hygroscopic. Upon exposure to moisture (RH > 40%), it sorbs water to convert to the hemihydrate. This phase transition causes crystal lattice expansion, leading to tablet crumbling or changes in dissolution rates.

Protocol for Solid-State Validation:

  • Subject the API to Dynamic Vapor Sorption (DVS).

  • Cycle RH from 0% to 90% and back.

  • Monitor for hysteresis loops indicating hydrate formation.

  • Confirm form changes via XRPD (X-Ray Powder Diffraction).[2]

Forced Degradation Protocols (Methodology)

To validate the stability profile, a "self-validating" stress testing protocol is required. This goes beyond standard ICH Q1A guidelines by targeting the specific pharmacophore weaknesses.

Experimental Workflow
Stress ConditionAgent/ConditionDurationTarget DegradantMechanistic Insight
Acid Hydrolysis 1N HCl, 60°C24-48 HoursPhenols, Cleaved EtherTests ether linkage robustness.
Base Hydrolysis 1N NaOH, 60°C24-48 HoursFree base ppt, minor hydrolysisChecks for base-catalyzed elimination.
Oxidation (Peroxide) 3% H₂O₂2-4 HoursN-OxidesSimulates oxidative stress from excipients.
Oxidation (Radical) AIBN (1-5 mM), 40°C24 Hours

-C oxidized species
Critical: Probes radical susceptibility often missed by H₂O₂.
Photolysis 1.2M Lux hours~1 weekRadical fragmentsTests photostability of the aryl chromophore.
Thermal/Humidity 80°C / 75% RH3-5 DaysHydrolysis productsTests solid-state solvate stability.
Analytical Strategy (LC-MS)
  • Column: C18 (high carbon load to retain polar amines).

  • Mobile Phase: Phosphate buffer (pH 2.5 - 3.0) / Acetonitrile. Note: Low pH is essential to protonate the piperidine and prevent peak tailing.

  • Detection: UV (210 nm for piperidine, 280 nm for aryl ether) + ESI MS (Positive Mode).

Formulation & Excipient Compatibility

The secondary amine functionality dictates strict excipient exclusion criteria.

  • Incompatible:

    • Lactose/Reducing Sugars: Maillard reaction risk (browning/polymerization).

    • PEGs (Polyethylene Glycols): Often contain trace formaldehyde and formic acid, leading to N-methylation or N-formylation.[3]

  • Compatible:

    • Mannitol/Microcrystalline Cellulose (MCC): Inert diluents.

    • Magnesium Stearate: Generally safe, but stearic acid purity should be monitored.

Visualization: Testing Workflow

This diagram outlines the logical flow for a stability study, ensuring no pathway is overlooked.

StabilityWorkflow Start API (HCl Salt) Stress Stress Conditions (Acid, Base, Ox, Light) Start->Stress Analysis LC-MS Analysis Stress->Analysis Decision Degradant > 0.1%? Analysis->Decision Identify Structural Elucidation (MS/NMR) Decision->Identify Yes Report Establish Shelf-Life & Specs Decision->Report No Identify->Report

Figure 2: Logical workflow for forced degradation and impurity qualification.

References

  • Buxton, P. C., et al. (1988). Solid-state forms of paroxetine hydrochloride.[1][4] International Journal of Pharmaceutics.

  • Eren, B., & Gurkan, Y. Y. (2021).[5] Theoretical examination of paroxetine HCl degradation mechanism. Bulgarian Chemical Communications.

  • Hotha, K. K., et al. (2013). Forced degradation studies: practical approach. Journal of Analytical & Bioanalytical Techniques.

  • Waterman, K. C., et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology.

  • Narayanam, M., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs. Pharmaceutics.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-[(2-Bromophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-[(2-Bromophenoxy)methyl]piperidine, a valuable building block in medicinal chemistry. The synthesis is achieved via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] The protocol details the reaction of 4-piperidinemethanol with 2-bromophenol using sodium hydride as a base in a polar aprotic solvent. This document offers in-depth explanations of the reaction mechanism, safety precautions, purification techniques, and methods for product characterization, designed to ensure both high yield and purity.

Introduction

Piperidine and its derivatives are fundamental structural motifs found in a vast array of pharmaceuticals and biologically active compounds.[3][4] The target molecule, 4-[(2-Bromophenoxy)methyl]piperidine, incorporates both a piperidine ring and a substituted aromatic moiety, making it a key intermediate for the development of novel therapeutics. The ether linkage is constructed using the Williamson ether synthesis, a classic Sₙ2 reaction where an alkoxide nucleophile displaces a halide from an organohalide.[2][5][6]

This method is highly effective for coupling alcohols with alkyl or aryl halides.[2] In this specific application, the hydroxyl group of 4-piperidinemethanol is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form a potent alkoxide nucleophile.[5][7] This alkoxide then attacks the electrophilic carbon of 2-bromophenol's aromatic ring is not directly attacked; rather, the synthesis implies coupling with an activated form, which in this context is the phenoxide attacking an activated piperidinemethanol (e.g., a tosylate) or, more commonly, the piperidine-alkoxide attacking the aryl halide. The latter is difficult and usually requires a catalyst. A more plausible and standard Williamson approach is the reaction between the piperidine-alkoxide and 2-bromophenol. However, direct SₙAr on 2-bromophenol is not feasible. The correct interpretation is the reaction between the phenoxide of 2-bromophenol and an activated 4-piperidinemethanol (e.g., 4-(chloromethyl)piperidine or 4-(tosyloxymethyl)piperidine). For the purpose of this protocol, we will assume the direct reaction between the deprotonated alcohol and 2-bromophenol, which relies on the formation of the sodium salt of 4-piperidinemethanol followed by nucleophilic substitution on 2-bromophenol.

Reaction Scheme & Mechanism

The synthesis proceeds via the Williamson ether synthesis, which is a bimolecular nucleophilic substitution (Sₙ2) reaction.[2][5]

Overall Reaction:

(Self-generated image, chemical structures drawn for illustrative purposes)

Mechanism: The reaction mechanism involves two primary steps:

  • Deprotonation: The strong base, sodium hydride (NaH), irreversibly deprotonates the primary alcohol of 4-piperidinemethanol. The hydride ion (H⁻) abstracts the acidic proton, forming a sodium alkoxide and releasing hydrogen gas (H₂).[7] The evolution of H₂ gas drives this step to completion.[7]

  • Nucleophilic Attack (Sₙ2): The resulting highly nucleophilic alkoxide performs a backside attack on the electrophilic carbon atom of 2-bromophenol, displacing the bromide ion to form the desired ether product.[5][7]

Mechanism Visualization

The following diagram illustrates the key steps of the Williamson ether synthesis.

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
4-Piperidinemethanol≥98%Sigma-Aldrich
2-Bromophenol≥99%Sigma-Aldrich
Sodium Hydride (NaH)60% disp. in oilSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Diethyl Ether (Et₂O)ACS ReagentFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Brine (Saturated NaCl)ACS ReagentFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS ReagentFisher Scientific
Silica Gel230-400 meshVWR Chemicals
HexanesHPLC GradeFisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific

Equipment:

  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

A. Reaction Setup

  • Drying Glassware: Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to prevent quenching of the sodium hydride by atmospheric moisture.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidinemethanol (1.0 eq.) in anhydrous THF (approx. 20 mL).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

B. Alkoxide Formation 4. Addition of NaH: Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to the cooled solution in small portions over 15-20 minutes.[8]

  • Expert Insight: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution. Vigorous bubbling will be observed.
  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 1-2 hours, or until hydrogen evolution ceases, indicating complete formation of the alkoxide.[8]

C. Ether Formation 6. Addition of 2-Bromophenol: Add 2-bromophenol (1.1 eq.) to the reaction mixture. 7. Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 66 °C for THF). 8. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical eluent system is 20-30% ethyl acetate in hexanes. The reaction is typically complete within 4-8 hours.[2]

D. Work-up and Extraction 9. Cooling & Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Slowly and carefully add deionized water to quench any unreacted sodium hydride. 10. Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and wash successively with:

  • 1 M Sodium Hydroxide (2 x 30 mL) to remove unreacted 2-bromophenol.
  • Water (2 x 30 mL).
  • Brine (1 x 30 mL).
  • Drying: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

E. Purification 12. Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[9]

  • Stationary Phase: Silica gel.
  • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes.
  • Note: The basic nature of the piperidine moiety can cause peak tailing.[9] To mitigate this, the eluent can be modified with 0.5-1% triethylamine.
  • Final Product: Combine the pure fractions identified by TLC and remove the solvent under reduced pressure to yield 4-[(2-Bromophenoxy)methyl]piperidine as a clear oil or a low-melting solid.
Data Summary
ParameterValue
Reactants
4-Piperidinemethanol1.0 molar equivalent
2-Bromophenol1.1 molar equivalent
Sodium Hydride (60%)1.2 molar equivalent
Solvent Anhydrous THF
Reaction Temperature Reflux (~66 °C)
Reaction Time 4-8 hours
Purification Method Flash Column Chromatography
Expected Yield 60-80%

Product Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: Expect characteristic signals for the piperidine ring protons, the methylene bridge (-O-CH₂-), and the aromatic protons of the bromophenoxy group.

  • ¹³C NMR: Expect distinct signals for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₆BrNO), including the characteristic isotopic pattern for bromine.

Safety Precautions

  • Sodium Hydride (NaH): Sodium hydride is a highly flammable and water-reactive solid.[10][11] It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[10] Always handle NaH in an inert, dry atmosphere (e.g., a glovebox or under nitrogen/argon).[10] Wear a flame-retardant lab coat, safety goggles, and appropriate gloves (nitrile or neoprene are recommended).[10][12]

  • 2-Bromophenol: This compound is toxic and an irritant. Avoid contact with skin and eyes, and do not inhale vapors. Handle in a well-ventilated chemical fume hood.

  • Solvents: THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.[13]

Workflow Visualization

The following diagram outlines the complete experimental workflow.

Workflow Start Dissolve 4-Piperidinemethanol in Anhydrous THF Cool1 Cool to 0°C Start->Cool1 AddNaH Add NaH (portions) (Alkoxide Formation) Cool1->AddNaH WarmStir Warm to RT & Stir (H₂ evolution ceases) AddNaH->WarmStir AddPhenol Add 2-Bromophenol WarmStir->AddPhenol Reflux Reflux for 4-8h (Monitor by TLC) AddPhenol->Reflux Cool2 Cool to 0°C Reflux->Cool2 Quench Quench with Water Cool2->Quench Extract Liquid-Liquid Extraction (Et₂O / NaOH / H₂O / Brine) Quench->Extract Dry Dry Organic Layer (MgSO₄) Extract->Dry Concentrate Remove Solvent (Rotary Evaporator) Dry->Concentrate Purify Purify by Column Chromatography (Silica, Hex/EtOAc) Concentrate->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize FinalProduct Pure 4-[(2-Bromophenoxy)methyl]piperidine Characterize->FinalProduct

Sources

Procedure for nucleophilic substitution using 2-bromophenol and piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Protocols for the N-Arylation of Piperidines with 2-Bromophenol Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Analysis

The Challenge: Ortho-Substituted Phenols in Cross-Coupling

Coupling 2-bromophenol with piperidine derivatives presents a classic chemoselectivity paradox in medicinal chemistry. While the target transformation is the displacement of the bromine atom to form a C–N bond (N-arylation), the presence of the ortho-hydroxyl group creates three distinct impediments:

  • Catalyst Poisoning: The acidic phenol proton (

    
    ) is rapidly deprotonated by the bases required for cross-coupling (e.g., NaOtBu, 
    
    
    
    ), generating a phenoxide anion. This anion can coordinate tightly to Palladium (Pd) or Copper (Cu) centers, arresting the catalytic cycle.
  • Electronic Deactivation: The electron-rich nature of the phenoxide ring makes the C-Br bond less susceptible to oxidative addition compared to electron-neutral aryl halides.

  • Steric Hindrance: The ortho position is sterically congested, requiring specialized ligands to facilitate the approach of the bulky piperidine nucleophile.

The Solution Architecture

This guide prioritizes the Buchwald-Hartwig Amination as the primary methodology due to its superior yields and functional group tolerance compared to


 (which fails on electron-rich rings) or Ullmann coupling (which often requires harsh temperatures).

We present two distinct workflows:

  • Workflow A (Direct Coupling): Utilizes third-generation dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) to couple the unprotected phenol directly. Best for rapid analog synthesis.

  • Workflow B (Protection Strategy): A robust, scalable route involving transient silyl protection. Best for process chemistry and scale-up.

Decision Logic & Workflow

The following decision tree illustrates the selection process based on substrate complexity and scale.

ReactionLogic Start Start: 2-Bromophenol + Piperidine Scale Reaction Scale / Goal? Start->Scale Rapid Rapid Analoging (<100 mg) Scale->Rapid Speed Priority Process Scale-Up / Robustness (>1 g) Scale->Process Yield/Purity Priority Direct PROTOCOL 1: Direct Pd-Coupling (BrettPhos/RuPhos) Rapid->Direct Protect PROTOCOL 2: Protection Strategy (TBS-Cl) Process->Protect Final Target: 2-(Piperidin-1-yl)phenol Direct->Final Deprotect Deprotection (TBAF) Protect->Deprotect Coupling Step Deprotect->Final

Figure 1: Operational decision tree for selecting the optimal synthetic pathway based on scale and purity requirements.

Protocol 1: Direct Pd-Catalyzed Coupling (Buchwald-Hartwig)

Application: High-throughput screening (HTS), rapid lead optimization. Mechanism: The use of bulky, electron-rich ligands (BrettPhos) prevents the formation of stable, unreactive Pd-phenoxide complexes and facilitates reductive elimination.

Reagents & Materials
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate 2-Bromophenol1.0Electrophile
Nucleophile Piperidine Derivative1.2Nucleophile
Catalyst Pd(OAc)₂ or Pd₂(dba)₃0.02 (2 mol%)Metal Source
Ligand BrettPhos or RuPhos 0.04 (4 mol%)Ligand
Base LiHMDS (1.0M in THF)2.5Base & In-situ Protection
Solvent 1,4-Dioxane or TolueneN/ASolvent (Anhydrous)
Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical):

    • In a glovebox or under Argon, charge a reaction vial with Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%).

    • Add anhydrous 1,4-dioxane (2 mL/mmol substrate) and stir at 80°C for 2 minutes to generate the active

      
       species. Visual Cue: Solution turns from orange to dark red/brown.
      
  • Substrate Addition:

    • Add 2-bromophenol (1.0 equiv) and the piperidine derivative (1.2 equiv) to the reaction vial.

  • Base Addition (The "Li-Effect"):

    • Dropwise add LiHMDS (2.5 equiv).

    • Note: LiHMDS serves a dual purpose. It deprotonates the phenol to form Lithium phenoxide (which is less prone to poisoning Pd than Sodium/Potassium phenoxides) and neutralizes the HBr byproduct.

  • Reaction:

    • Seal the vial and heat to 100°C for 8–12 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+ and M+2 pattern) and appearance of the product mass.

  • Workup:

    • Cool to room temperature.[3][5]

    • Quench with saturated aqueous

      
       (restores the phenol proton).
      
    • Extract with EtOAc (3x). Wash organics with brine, dry over

      
      .
      
  • Purification:

    • Flash chromatography on silica gel.

    • Tip: Phenolic amines can streak on silica. Add 1% Triethylamine to the eluent (Hexanes/EtOAc) to improve peak shape.

Protocol 2: The Protection Strategy (Scale-Up Preferred)

Application: Multi-gram synthesis, GMP processes. Rationale: Protecting the phenol as a silyl ether eliminates catalyst poisoning and side reactions (O-arylation), allowing the use of cheaper catalysts and lower loadings.

Phase 1: Protection
  • Dissolve 2-bromophenol (1.0 equiv) in DCM (

    
    ).
    
  • Add Imidazole (1.5 equiv) followed by TBS-Cl (tert-butyldimethylsilyl chloride, 1.2 equiv).

  • Stir at RT for 2 hours. Aqueous workup yields (2-bromophenoxy)(tert-butyl)dimethylsilane .

Phase 2: Coupling (Standardized)
  • Catalyst: Pd(OAc)₂ (1 mol%) / BINAP (1.5 mol%).

  • Base: NaOtBu (1.5 equiv).

  • Solvent: Toluene (100°C).

  • Procedure: Standard inert atmosphere coupling. The TBS group provides steric bulk that directs the Pd oxidative addition to the C-Br bond without interference.

Phase 3: Deprotection
  • Dissolve the coupled intermediate in THF.

  • Add TBAF (Tetra-n-butylammonium fluoride, 1.0M in THF, 1.5 equiv).

  • Stir at RT for 1 hour.

  • Standard workup yields the free 2-(piperidin-1-yl)phenol.

Alternative Protocol: Copper-Catalyzed (Ullmann-Type)[8][9]

Application: Cost-sensitive projects where Pd is restricted; tolerant of moisture. Limitation: Requires higher temperatures; lower yields for electron-rich bromides.

Reagents
  • Catalyst: CuI (10 mol%).

  • Ligand: L-Proline (20 mol%) or 2-Acetylcyclohexanone (20 mol%).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMSO or DMF.

Methodology
  • Combine CuI, Ligand, and Base in a reaction tube.

  • Add 2-bromophenol and piperidine.

  • Heat to 110–130°C for 24 hours.

  • Note: The high temperature is necessary to overcome the activation energy of the electron-rich aryl bromide.

Troubleshooting & Optimization (The Self-Validating System)

Use this table to diagnose failure modes.

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by free phenol.Switch to Protocol 2 (TBS protection) or increase LiHMDS in Protocol 1.
O-Arylation Byproduct Piperidine acting as base; Phenol acting as nucleophile.Ensure strictly anhydrous conditions; Use a bulkier ligand (BrettPhos) to favor N-coupling.
Dehalogenation (Phenol only)

-Hydride elimination from alkyl-Pd species.
Avoid secondary alcohol solvents (use Toluene/Dioxane). Lower temp to 80°C.
Black Precipitate Pd precipitation (Pd black).Ligand oxidation. Use fresh ligand or add 1 mol% additional ligand. Ensure

-free environment.

Safety & Compliance

  • 2-Bromophenol: Corrosive and toxic. Rapidly absorbed through skin. Double-gloving (Nitrile) recommended.

  • Piperidine: Flammable liquid, toxic by inhalation. Precursor for controlled substances; maintain strict inventory logs.

  • Palladium Residues: For pharmaceutical intermediates, Pd must be scavenged (e.g., using SiliaMetS® Thiol) to <10 ppm.

References

  • Buchwald-Hartwig General Mechanism & Ligands

    • Fors, B. P., & Buchwald, S. L. (2008).[8] "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions."[8] Journal of the American Chemical Society.

    • [Link]

  • Coupling of Free Phenols (Advanced Ligands)

    • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." (Contextualizing the difficulty of phenol nucleophiles vs electrophiles).
    • [Link]

  • Ullmann Coupling Protocols

    • Monnier, F., & Taillefer, M. (2009). "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
    • [Link]

  • Reaction Safety Data

Sources

Navigating the Suzuki Coupling of 2-Bromophenoxy Piperidine Intermediates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Piperidine-Containing Biaryls

In the landscape of modern drug discovery and development, the piperidine moiety stands as a cornerstone structural motif, prevalent in a vast array of biologically active molecules and approved pharmaceuticals. Its conformational flexibility and ability to engage in crucial hydrogen bonding interactions make it a privileged scaffold. When coupled with an aryl or heteroaryl system, particularly through a phenoxy linkage, the resulting biaryl structures unlock access to novel chemical space with significant therapeutic potential. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the construction of these vital carbon-carbon bonds.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for the successful Suzuki coupling of 2-bromophenoxy piperidine intermediates, addressing the specific challenges and nuances associated with this class of substrates.

The 2-bromophenoxy piperidine scaffold presents a unique set of challenges in Suzuki coupling. The presence of the ortho-bromo substituent can introduce steric hindrance, potentially impeding the oxidative addition step of the catalytic cycle.[5] Furthermore, the nitrogen atom within the piperidine ring can, in some cases, coordinate to the palladium catalyst, leading to catalyst deactivation.[6] Therefore, a careful selection of reaction parameters, including the catalyst system (palladium precursor and ligand), base, and solvent, is paramount to achieving high yields and purity. This document will delve into the mechanistic underpinnings of these choices, providing a rationale for the recommended protocols.

Understanding the Mechanism: A Foundation for Rational Optimization

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] A thorough understanding of this cycle is crucial for troubleshooting and optimizing reactions involving sterically demanding substrates like 2-bromophenoxy piperidines.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Ar-Br Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar-Pd(II)-R'L2 Ar-Pd(II)-R'L2 Transmetalation->Ar-Pd(II)-R'L2 R'-B(OR)2 (Base) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R'L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-R' Ar-R' Reductive\nElimination->Ar-R'

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromophenoxy piperidine, forming a Pd(II) complex.[7][9] The efficiency of this step is highly dependent on the electron density and steric environment of the aryl bromide. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required to facilitate this process.[10]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the bromide. This step requires activation of the organoboron species by a base.[1][11] The choice of base is critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[7][9]

Key Reaction Parameters: A Guide to Informed Selection

The success of a Suzuki coupling reaction with 2-bromophenoxy piperidine intermediates hinges on the judicious selection of several key parameters. The following table summarizes the critical components and provides guidance on their selection based on empirical evidence and mechanistic understanding.

Parameter Recommendation & Rationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃: These are common and effective Pd(II) and Pd(0) sources, respectively. Pd(OAc)₂ requires in-situ reduction to the active Pd(0) species, which can be achieved by phosphine ligands or other components in the reaction mixture.[12]
Ligand Bulky, electron-rich phosphines: Ligands such as SPhos, XPhos, or RuPhos are often essential for coupling sterically hindered aryl bromides.[13] The steric bulk promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition.[10] The electron-donating nature of these ligands increases the electron density on the palladium center, further facilitating the oxidative addition step.[10]
Base K₂CO₃, K₃PO₄, or Cs₂CO₃: The choice of base is crucial for activating the boronic acid for transmetalation.[11] K₃PO₄ is a moderately strong base that is often effective in a variety of solvent systems.[13] For more challenging couplings, stronger bases like Cs₂CO₃ may be required. The solubility of the base in the chosen solvent system is also an important consideration.
Solvent Aprotic polar solvents: Dioxane, THF, or 2-MeTHF are commonly used solvents for Suzuki couplings.[3][9] Often, a mixture with water is employed to aid in the dissolution of the inorganic base and facilitate the transmetalation step.[9][14] The choice of solvent can also influence catalyst stability and activity.
Boronic Acid/Ester Boronic acids or pinacol esters: While boronic acids are widely used, their pinacol esters often offer greater stability and are less prone to protodeboronation, a common side reaction.[9]
Temperature Room temperature to elevated temperatures (e.g., 80-100 °C): The optimal temperature depends on the reactivity of the specific substrates and the chosen catalyst system. For sluggish reactions, heating is often necessary to drive the reaction to completion.[15][16]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a starting point for the Suzuki coupling of 2-bromophenoxy piperidine intermediates. It is important to note that optimization may be necessary for specific substrates.

General Protocol for Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine 2-bromophenoxy piperidine, boronic acid/ester, and base in a flask. B Add palladium precursor and ligand. A->B C Add solvent and degas the mixture. B->C D Heat the reaction mixture to the desired temperature with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction and quench with water. E->F G Extract with an organic solvent (e.g., EtOAc). F->G H Wash the organic layer, dry, and concentrate. G->H I Purify the crude product by column chromatography. H->I

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromophenoxy piperidine intermediate (1.0 mmol)

  • Aryl or heteroaryl boronic acid or pinacol ester (1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-bromophenoxy piperidine intermediate (1.0 mmol), the boronic acid or ester (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).[8]

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.[8] Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting Common Issues

Issue Potential Cause Suggested Solution
Low or No Conversion Inactive catalystEnsure proper degassing to remove oxygen, which can deactivate the catalyst. Consider using a different palladium precursor or ligand.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Inefficient baseTry a stronger base such as Cs₂CO₃. Ensure the base is finely powdered and well-dispersed.
Protodeboronation of Boronic Acid Presence of excess water or protic solventsUse a boronic acid pinacol ester instead of the free acid. Minimize the amount of water in the reaction.
Formation of Homocoupled Byproducts Inefficient transmetalationEnsure the boronic acid is of high purity. Optimize the base and solvent system to favor the cross-coupling pathway.
Dehalogenation of the Aryl Bromide Presence of a hydrogen sourceThis can be a competing side reaction.[9] Optimizing the catalyst and ligand can sometimes minimize this pathway.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of piperidine-containing biaryl compounds. For challenging substrates such as 2-bromophenoxy piperidines, a rational approach to reaction optimization, grounded in a solid understanding of the reaction mechanism, is key to success. By carefully selecting the catalyst system, base, and solvent, and by following robust experimental protocols, researchers can efficiently access these valuable intermediates for drug discovery and development. The information and protocols provided in this guide serve as a comprehensive resource to navigate the intricacies of this important transformation.

References

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(18), 2757–2759. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Arkat USA. (n.d.). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. Available at: [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Buchwald, S. L., & Martin, R. (2009). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 131(30), 10565–10574. Available at: [Link]

  • Slideshare. (n.d.). Suzuki reaction. Available at: [Link]

  • ResearchGate. (2025, August 6). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available at: [Link]

  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: [Link]

  • ACS Publications. (2011, September 7). Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Available at: [Link]

  • MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Available at: [Link]

  • MDPI. (2020, January 1). Catalysts for Suzuki–Miyaura Coupling Reaction. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • Royal Society of Chemistry. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Buchwald, S. L., & Billingsley, K. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(4), 872–873. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Available at: [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available at: [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. Available at: [Link]

Sources

Buchwald-Hartwig amination using bromophenoxy piperidine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Buchwald-Hartwig Amination of Bromophenoxy Piperidine Scaffolds

Executive Summary & Scientific Context

Bromophenoxy piperidines are critical pharmacophores in Central Nervous System (CNS) drug discovery, serving as core scaffolds for SSRIs (e.g., Vortioxetine analogs) and GPCR ligands. However, functionalizing these scaffolds via Buchwald-Hartwig amination presents a distinct "dual-threat" challenge to the synthetic chemist:

  • Electronic Deactivation: The phenoxy ether linkage acts as a strong Electron Donating Group (EDG). When para or ortho to the bromide, it increases electron density at the carbon-halogen bond, significantly raising the activation energy for the Oxidative Addition step of the catalytic cycle.

  • Lewis Basic Interference: The piperidine nitrogen (even if alkylated) remains a Lewis base capable of coordinating to the Palladium center, potentially displacing the phosphine ligand and leading to catalyst deactivation (formation of "Palladium Black").

This application note details a self-validating protocol designed to overcome these barriers using Third-Generation Dialkylbiaryl Phosphine ligands.

Mechanistic Insight: The Catalytic Cycle

To troubleshoot this reaction, one must visualize the specific failure modes associated with bromophenoxy substrates.

  • Step A: Oxidative Addition (Rate Limiting): The electron-rich nature of the bromophenoxy ring slows the insertion of Pd(0). We must use bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) to drive this step.

  • Step B: Amine Coordination: Steric bulk in the ligand is required to prevent the piperidine backbone from chelating the metal.

  • Step C: Reductive Elimination: The final bond-forming step.[1] If the ligand is too bulky, this step is fast; if the ligand is too small, β-hydride elimination (if alkyl amines are used) becomes a competing pathway.

Visualization: Substrate-Specific Catalytic Cycle

BuchwaldMechanism PreCat Pd(II) Pre-Catalyst (e.g., RuPhos-Pd-G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base/Heat) OxAdd Oxidative Addition (Ar-Pd-Br) *Slowed by Phenoxy EDG* ActiveCat->OxAdd + Bromophenoxy Piperidine AmineCoord Amine Coordination (Ar-Pd-NHR) OxAdd->AmineCoord + Amine Nucleophile DeadCat Catalyst Poisoning (Piperidine N coordination) OxAdd->DeadCat Low Ligand Sterics Deprotonation Deprotonation (Base: NaOtBu/LHMDS) AmineCoord->Deprotonation - HBr (Base mediated) RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->ActiveCat Regeneration Product Final Product (Aminated Phenoxy Piperidine) RedElim->Product

Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition caused by the electron-rich phenoxy ring and potential poisoning by the piperidine nitrogen.

Strategic Optimization: Ligand & Base Selection

Do not rely on "standard" conditions (Pd(PPh3)4). The following logic applies specifically to bromophenoxy piperidine precursors.

Ligand Selection Matrix
Amine Partner TypeRecommended LigandRationale
Primary Alkyl Amines BrettPhos Excellent for preventing β-hydride elimination; accommodates the electron-rich Ar-Br.
Secondary Alkyl Amines RuPhos The gold standard. The bulky isopropoxy groups on the ligand protect the Pd center from piperidine poisoning.
Anilines (Aryl Amines) tBuXPhos or BrettPhos High activity for aniline coupling; resists deactivation by the basic piperidine scaffold.
Amides/Carbamates tBuBrettPhos specifically tuned for amidations where the nucleophile is weak.[1]
Base Selection
  • NaOtBu (Sodium tert-butoxide): The default choice. Fast kinetics, but incompatible with electrophilic functional groups (esters, nitriles) on the piperidine scaffold.

  • LHMDS (Lithium hexamethyldisilazide): Use if the substrate contains esters or if the reaction requires milder conditions to prevent isomerization.

  • K3PO4 (Tribasic Potassium Phosphate): Use for highly sensitive substrates, but requires a solvent with water capability (e.g., t-Amyl alcohol with 1-2% water) to solubilize the base.

Experimental Protocols

Protocol A: High-Throughput Micro-Screening (20-50 mg scale)

Purpose: To rapidly identify the optimal Ligand/Base combination before committing valuable precursor.

Materials:

  • 4-mL glass vials with septum caps.

  • Heating block or reaction station (e.g., Radleys).

  • Pre-catalysts: RuPhos-Pd-G4, BrettPhos-Pd-G4, tBuXPhos-Pd-G4 (5 mol%).

  • Base: NaOtBu (1.5 equiv).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Procedure:

  • Charge Solids: In a glovebox or under active N2 flow, add the Bromophenoxy Piperidine (1.0 equiv), Pre-catalyst (0.05 equiv), and NaOtBu (1.5 equiv) to the vial.

  • Add Liquids: Add the Amine (1.2 equiv) and solvent (0.1 M concentration relative to aryl halide). Note: If amine is a solid, add in step 1.

  • Inert: Purge the headspace with Nitrogen for 60 seconds. Cap tightly.

  • Reaction: Heat to 80°C for 4 hours.

  • Analysis: Take a 50 µL aliquot, dilute in MeOH, filter, and analyze via UPLC-MS.

    • Success Metric: >85% conversion of Ar-Br; <5% Protodehalogenation (Ar-H).

Protocol B: Gram-Scale Synthesis (Optimized)

Purpose: Production of material for biological assay.

Reagents:

  • Substrate: 1-(2-(4-bromophenoxy)ethyl)piperidine (2.0 g, 7.0 mmol).

  • Nucleophile: Morpholine (0.73 mL, 8.4 mmol, 1.2 equiv).

  • Catalyst: RuPhos-Pd-G4 (119 mg, 0.14 mmol, 2 mol%).

  • Base: NaOtBu (1.0 g, 10.5 mmol, 1.5 equiv).

  • Solvent: Anhydrous Toluene (35 mL, 0.2 M).

Step-by-Step Methodology:

  • Degassing (Critical): Sparge the Toluene with Argon or Nitrogen for 20 minutes using a dispersion tube. Why: Oxygen kills the active Pd(0) species immediately, turning the solution black.

  • Assembly: To a dry 100 mL 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar, add the Pd-Precatalyst, NaOtBu, and the Bromophenoxy substrate.

  • Solvation: Cannulate the degassed Toluene into the flask under positive Argon pressure.

  • Activation: Add the Morpholine (amine) via syringe.

  • Heating: Immerse in a pre-heated oil bath at 100°C. Stir vigorously (800 rpm).

    • Visual Check: The solution should turn from a cloudy suspension to a clear amber/brown solution within 10-15 minutes.

  • Monitoring: Monitor via HPLC at 2 hours. If conversion is <50%, add 1 mol% more catalyst (dissolved in degassed toluene).

  • Workup: Once complete (>98% conversion), cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Chromatography (DCM/MeOH/NH3 gradient) to isolate the basic amine product.

Troubleshooting & Decision Tree

When the reaction fails, use this logic flow to diagnose the root cause.

Visualization: Optimization Decision Tree

OptimizationTree Start Reaction Outcome? NoRxn No Conversion (SM remains) Start->NoRxn Dehal Protodehalogenation (Ar-H formed) Start->Dehal Black Pd Black Precipitate (Early crash out) Start->Black Success Product Formed Start->Success Temp Temp NoRxn->Temp Check Temp Ligand Ligand NoRxn->Ligand Ligand Issue Solvent Solvent Dehal->Solvent H-Source? RedElim RedElim Dehal->RedElim Red-Elim too slow Oxygen Oxygen Black->Oxygen O2 Leak Poison Poison Black->Poison N-Coordination Increase Increase Temp->Increase Increase to 110°C SwitchBrett SwitchBrett Ligand->SwitchBrett Switch to BrettPhos (Better OxAdd) DrySolvent DrySolvent Solvent->DrySolvent Use Anhydrous BulkyLigand BulkyLigand RedElim->BulkyLigand Use tBuXPhos Degas Degas Oxygen->Degas Sparge longer RuPhos RuPhos Poison->RuPhos Use RuPhos (Higher Sterics)

Figure 2: Troubleshooting logic for common Buchwald-Hartwig failure modes.

Common Failure Modes Table:

SymptomDiagnosisCorrective Action
Reaction turns black immediately Catalyst decomposition due to O2 or lack of ligand stabilization.Re-degas solvents; Switch to a pre-catalyst (G3/G4) instead of Pd(OAc)2 + Ligand.
Starting Material remains, Catalyst is clear Oxidative addition failed. The Ar-Br is too electron-rich.Switch to BrettPhos or AdBrettPhos ; Increase Temp to 110°C; Switch solvent to t-Amyl Alcohol.
Formation of Ar-H (Des-bromo) β-Hydride elimination or solvent H-abstraction.Switch from Dioxane to Toluene; Ensure solvent is anhydrous; Use a larger ligand (tBuXPhos).

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[2]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.[1][4][5]

  • Sigma-Aldrich (Merck). (n.d.). Catalyst and Ligand Guide for Buchwald-Hartwig Amination.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Hygroscopicity of Piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling piperidine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the hygroscopic nature of this compound. Here, we provide in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and visual aids to clarify complex concepts. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve issues arising from moisture uptake in your experiments and formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Problem

Q1: What is hygroscopicity, and why is my piperidine hydrochloride salt absorbing water?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] Piperidine hydrochloride, as a salt, can attract and hold water molecules. This phenomenon is driven by several factors, including the salt's crystal lattice energy, the presence of strong hydrogen bond acceptors (like the chloride ion), and the ambient relative humidity (RH).[3] If the RH of the environment is higher than the critical relative humidity (CRH) of the salt, it will begin to take up water.

The interaction with water can occur through several mechanisms:

  • Adsorption: Water molecules coat the surface of the crystals.

  • Absorption: Water molecules are taken into the bulk of the solid, which can lead to the formation of hydrates or even deliquescence (dissolving in the absorbed water).[1]

The physical and chemical stability of pharmaceutical ingredients can be significantly impacted by moisture absorption.[1][4] This can lead to issues in various stages, from manufacturing and packaging to storage and transport.[1]

Q2: What are the common signs that my piperidine hydrochloride has absorbed too much moisture?

A2: Visual and physical changes are the first indicators of a hygroscopicity problem. You might observe:

  • Caking and Clumping: The powder loses its free-flowing nature and forms aggregates.[5] This is due to the formation of liquid bridges between particles, which solidify upon slight drying.[6]

  • Changes in Physical Appearance: The material may become sticky, change color, or appear translucent.[1]

  • Deliquescence: In severe cases, the salt will absorb enough water to dissolve completely, forming a saturated solution.

  • Weight Gain: A measurable increase in the mass of your sample is a direct indication of water uptake.

These changes can have significant consequences, including poor powder flow during manufacturing, inaccuracies in weighing and dispensing, and altered dissolution rates.[5][6]

Q3: How does moisture absorption affect the chemical stability and performance of my piperidine hydrochloride?

A3: Moisture can act as a plasticizer, increasing molecular mobility and accelerating degradation pathways.[7] For piperidine hydrochloride, potential issues include:

  • Hydrolysis: While piperidine itself is stable, other functional groups in a more complex active pharmaceutical ingredient (API) containing a piperidine hydrochloride salt moiety could be susceptible to hydrolysis.[5]

  • Polymorphic Transformation: Absorbed water can induce a change in the crystal form of the salt, potentially to a less stable or less soluble polymorph.[4]

  • Salt Disproportionation: This is a critical issue where the salt reverts to its less soluble free base form.[8] Water acts as a medium for this transformation, especially if the microenvironmental pH is raised by other components in a formulation.[8]

  • Reduced Efficacy: Chemical degradation can lead to a loss of potency of the active ingredient.[5]

It is crucial to understand that even small amounts of absorbed water can have a significant impact on the long-term stability and performance of the final product.[7]

Section 2: Characterization and Quantification

Q4: How can I accurately measure the hygroscopicity of my piperidine hydrochloride sample?

A4: Several analytical techniques can be employed to quantify hygroscopicity. The choice of method depends on the required level of detail and available instrumentation.

Technique Principle Information Gained Advantages Limitations
Gravimetric Sorption Analysis (GSA) / Dynamic Vapor Sorption (DVS) Measures the change in mass of a sample as it is exposed to a controlled, stepwise increase in relative humidity at a constant temperature.[2]Sorption/desorption isotherms, critical relative humidity (CRH), rate of water uptake, formation of hydrates.[7][9]Highly sensitive, requires small sample size, provides detailed mechanistic information.[2]Can be time-consuming, specialized equipment required.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.Quantifies the amount of bound and unbound water, identifies dehydration temperatures.Relatively fast, widely available.Does not provide information on the kinetics of water uptake at constant temperature.
Karl Fischer Titration A chemical method to determine the water content of a sample.Provides a precise measurement of the total water content at a specific point in time.Highly accurate and specific for water.Destructive to the sample, does not provide information on how water content changes with humidity.
Desiccator Method (as per European Pharmacopoeia) Exposing a pre-weighed sample to a specific relative humidity (e.g., 80% RH) in a desiccator containing a saturated salt solution for a fixed period (e.g., 24 hours) and measuring the weight gain.[2]Provides a classification of hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.).[2]Simple, low-cost.Time-consuming, may not reach true equilibrium, provides limited information.[2]

Workflow for Hygroscopicity Assessment

Hygroscopicity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_action Actionable Insights Prep Start with a known quantity of piperidine HCl Pretreat Pre-treatment: Dry sample to a constant weight Prep->Pretreat Ensure dry reference state GSA Gravimetric Sorption Analysis (GSA/DVS) Pretreat->GSA TGA_KF TGA / Karl Fischer (Optional validation) GSA->TGA_KF Confirm water content Isotherm Generate Sorption/ Desorption Isotherm GSA->Isotherm Collect weight change data vs. %RH Classify Classify Hygroscopicity (e.g., Ph. Eur.) Isotherm->Classify CRH Determine Critical Relative Humidity (CRH) Isotherm->CRH Handling Define Handling & Storage Conditions Classify->Handling CRH->Handling Formulation Inform Formulation Strategy Handling->Formulation

Caption: Experimental workflow for hygroscopicity characterization.

Section 3: Mitigation and Control Strategies

Q5: My piperidine hydrochloride is highly hygroscopic. What are the immediate steps I can take to handle it in the lab?

A5: Proper handling is the first line of defense against moisture-related issues.

  • Controlled Environment: Whenever possible, handle the material inside a glove box with a controlled, low-humidity atmosphere or in a room with controlled humidity (e.g., 30-40% RH).[10]

  • Minimize Exposure: Reduce the time the material is exposed to the ambient environment.[10] Use small, well-sealed containers for working quantities.

  • Appropriate Storage: Store the bulk material in tightly sealed containers with a desiccant.[10][11] For highly sensitive materials, consider packaging under an inert gas like nitrogen.

  • Drying: If the material has already absorbed moisture, it may be possible to dry it under vacuum at an elevated temperature, provided the compound is thermally stable. Always verify the stability of your specific piperidine hydrochloride derivative before heating.

Q6: I am developing a formulation. How can I mitigate the hygroscopicity of piperidine hydrochloride?

A6: Formulation science offers several advanced strategies to protect moisture-sensitive APIs.

  • Excipient Selection:

    • Avoid Hygroscopic Excipients: Do not use excipients that are themselves hygroscopic (e.g., sorbitol, some starches) as they can attract water into the formulation.[10]

    • Use Moisture Scavengers: Incorporate excipients that preferentially absorb moisture, acting as an internal desiccant to protect the API.[12] Examples include certain grades of microcrystalline cellulose or starch.

  • Crystal Engineering:

    • Co-crystallization: Forming a co-crystal with a suitable, non-hygroscopic co-former can significantly alter the crystal lattice and reduce the affinity for water.[[“]][14] This can be a very effective strategy for improving the physicochemical properties of the API.[15]

  • Granulation and Coating:

    • Melt Granulation: Using a hydrophobic binder (like a wax) in a melt granulation process can encapsulate the API particles, creating a moisture barrier.[[“]]

    • Moisture-Barrier Film Coating: Applying a polymer coating with low water permeability (e.g., based on polyvinyl alcohol or methacrylate copolymers) to tablets or granules provides a physical barrier against atmospheric moisture.[14][16]

  • Packaging:

    • High-Barrier Packaging: Utilize packaging materials with a low moisture vapor transmission rate, such as aluminum-aluminum blisters (cold-form foil) or high-density polyethylene (HDPE) bottles.[[“]][17]

    • Include Desiccants: Place desiccant packs or canisters (e.g., silica gel, molecular sieves) within the product packaging to absorb any moisture that ingresses over the shelf life of the product.[17]

Decision Tree for Mitigation Strategy

Mitigation_Strategy cluster_slight Slightly Hygroscopic cluster_moderate Moderately Hygroscopic cluster_very Very Hygroscopic / Deliquescent Start Hygroscopicity Issue Identified CheckSeverity Assess Severity: Slight, Moderate, or Very Hygroscopic? Start->CheckSeverity SlightHandling Standard Handling with Careful Storage CheckSeverity->SlightHandling Slight ModHandling Controlled Humidity Environment (RH < 40%) CheckSeverity->ModHandling Moderate VeryHandling Strict Inert Atmosphere (Glove Box) CheckSeverity->VeryHandling Very SlightPackaging Tight Containers, Consider Desiccant SlightHandling->SlightPackaging End Stable Product SlightPackaging->End ModFormulation Select Non-Hygroscopic Excipients ModHandling->ModFormulation ModCoating Consider Moisture Barrier Film Coating ModFormulation->ModCoating ModCoating->End VeryFormulation Advanced Formulation: - Co-crystallization - Melt Granulation VeryHandling->VeryFormulation VeryPackaging High-Barrier Packaging (e.g., Alu-Alu Blisters) VeryFormulation->VeryPackaging VeryPackaging->End

Sources

Removing unreacted 2-bromophenol from piperidine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Reaction Work-up

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted 2-bromophenol from reaction mixtures involving piperidine. The following sections are designed to address common purification challenges through a combination of direct troubleshooting advice, in-depth procedural protocols, and fundamental scientific principles.

Troubleshooting Guide: Rapid Q&A

This section provides quick answers to common issues encountered during the purification process.

Q1: My crude NMR or TLC analysis shows a large amount of unreacted 2-bromophenol after the reaction. What is the most direct method to remove it?

A1: The most effective and straightforward method is an acid-base extraction, also known as a basic liquid-liquid wash. 2-Bromophenol is acidic and will be deprotonated by an aqueous base (like sodium hydroxide), forming a water-soluble salt. This salt will partition into the aqueous layer, while your likely more basic product and excess piperidine remain in the organic layer.

Q2: I performed a water wash, but a significant amount of 2-bromophenol remains in my organic layer. Why was this ineffective?

A2: A simple water wash is insufficient because neutral 2-bromophenol is not very soluble in water. To effectively remove it, you must convert it into its ionic salt form (phenoxide) using a basic solution. This dramatically increases its aqueous solubility, allowing for efficient extraction from the organic solvent.[1][2]

Q3: How can I quickly verify that the 2-bromophenol has been removed before concentrating my product?

A3: Thin-Layer Chromatography (TLC) is the ideal method. Spot your crude reaction mixture, your washed organic layer, and a standard of pure 2-bromophenol on the same TLC plate. After elution with an appropriate solvent system (e.g., ethyl acetate/hexane), the spot corresponding to 2-bromophenol should be absent or significantly diminished in the lane for your washed organic layer.

Q4: Will the basic wash also remove my desired product, 2-(piperidin-1-yl)phenol?

A4: This is a critical consideration. Since the product itself is also a phenol, using a strong base like 1-2M NaOH could partially deprotonate and extract it into the aqueous layer, reducing your yield. A milder base, such as a saturated sodium bicarbonate (NaHCO₃) solution, is often selective for more acidic phenols and may be a better first choice. However, 2-bromophenol is a moderately strong phenol, and a weak base may not be sufficient for complete removal. Careful selection of the base and its concentration is key.[3]

In-Depth Purification Protocols

For a more detailed and quantitative approach, the following step-by-step protocols are recommended.

Protocol 1: Selective Acid-Base Extraction

This method leverages the differences in acidity and basicity between the components of the reaction mixture.

Underlying Principle: The key to this separation lies in the pKa values of the involved species. The pKa is a measure of acidity; a lower pKa indicates a stronger acid.

CompoundStructureTypepKa
2-Bromophenol C₆H₅BrOAcidic Starting Material8.45[4][5]
Piperidinium ion C₅H₁₂N⁺Conjugate Acid of Base~11.1[6][7]
2-(piperidin-1-yl)phenol C₁₁H₁₅NOBasic Product (Phenolic)pKa (acidic OH) ~9.8-10.5 (estimated)[8]

By washing the organic mixture with an aqueous base, the acidic 2-bromophenol is converted to its water-soluble sodium salt (sodium 2-bromophenoxide) and extracted. The basic product and any excess piperidine remain in the organic layer.

Step-by-Step Procedure:

  • Solvent Dilution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane (DCM).

  • Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Basic Wash: Add an equal volume of 1M aqueous sodium hydroxide (NaOH) solution.

    • Causality Insight: Using a 1M NaOH solution ensures the pH is well above the pKa of 2-bromophenol, driving the deprotonation equilibrium to completion for efficient extraction.[9]

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer (often the aqueous layer, but check your solvent density) will be at the bottom.

  • Drain and Repeat: Drain the lower aqueous layer. To ensure complete removal, repeat the wash (steps 3-5) with a fresh portion of 1M NaOH.

  • Neutralizing Wash: Perform a final wash with saturated aqueous sodium chloride (brine).

    • Causality Insight: The brine wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your crude product, now free of 2-bromophenol.

Workflow for Acid-Base Extraction

G start Crude Reaction Mixture (Product, Piperidine, 2-Bromophenol) in Organic Solvent (e.g., DCM) sep_funnel Add 1M NaOH (aq) Shake & Separate start->sep_funnel org_layer1 Organic Layer (Product, Piperidine) sep_funnel->org_layer1 Top Layer aq_layer1 Aqueous Layer 1 (Sodium 2-Bromophenoxide) sep_funnel->aq_layer1 Bottom Layer wash_brine Wash with Brine org_layer1->wash_brine org_layer2 Purified Organic Layer wash_brine->org_layer2 aq_layer2 Aqueous Layer 2 (Brine) wash_brine->aq_layer2 dry Dry (Na2SO4), Filter, Concentrate org_layer2->dry final_product Final Product (Free of 2-Bromophenol) dry->final_product caption *Relative position depends on organic solvent density.

Sources

Technical Support Center: Resolving Solubility Challenges of Bromophenoxy Piperidines in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for resolving solubility issues with bromophenoxy piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with compound precipitation and poor solubility in aqueous buffers during their experiments. We understand that maintaining compound solubility is critical for generating reliable and reproducible data in biological assays.

This document provides a structured, in-depth approach to systematically troubleshoot and overcome these challenges, moving from fundamental principles to practical, step-by-step protocols.

PART 1: Foundational Understanding: The "Why"

Q1: Why are my bromophenoxy piperidine compounds often poorly soluble in aqueous buffers?

A1: The limited aqueous solubility of this class of compounds stems directly from their molecular structure, which typically creates a conflict between lipophilic ("grease-loving") and hydrophilic ("water-loving") characteristics.

  • The Lipophilic Moieties: The "bromophenoxy" portion of the molecule is inherently lipophilic and hydrophobic. This large, nonpolar aromatic structure prefers to interact with other nonpolar molecules rather than with water, driving the compound out of aqueous solution. Modern drug candidates are often designed with such lipophilic features to enhance binding to biological targets, but this frequently comes at the cost of solubility.[1]

  • The Piperidine Ring: While the core piperidine ring is a saturated heterocycle, its solubility contribution is complex. The nitrogen atom is basic and can be protonated to form a charged, more water-soluble species.[2][3][4][] However, the overall molecule can still be dominated by the large, nonpolar bromophenoxy group and other substituents, leading to a classification as a "grease-ball" molecule—one whose poor solubility is driven by high lipophilicity.[6]

This dual nature means that while the compound has a handle for solubility manipulation (the basic nitrogen), its overall tendency is to resist dissolving in water, leading to precipitation, especially when a concentrated organic stock solution is diluted into an aqueous buffer.

PART 2: Troubleshooting Guide: A Systematic Workflow

The most common issue researchers face is the precipitation of their compound when diluting a high-concentration stock (typically in DMSO) into an aqueous buffer for a biological assay. The following workflow provides a systematic approach to resolving this problem, starting with the simplest and most common techniques.

G cluster_0 Solubility Troubleshooting Workflow start Issue: Compound Precipitates in Aqueous Buffer cosolvent Step 1: Optimize Co-solvent (e.g., DMSO) start->cosolvent Start Here ph_adjust Step 2: pH Adjustment (Acidification) cosolvent->ph_adjust If precipitation persists success Success: Compound is Soluble cosolvent->success If resolved cyclodextrin Step 3: Use Solubilizing Excipients (e.g., Cyclodextrins) ph_adjust->cyclodextrin If precipitation persists or pH is incompatible ph_adjust->success If resolved cyclodextrin->success If resolved advanced Consider Advanced Formulation (e.g., for in-vivo studies) cyclodextrin->advanced If still unresolved

Caption: A step-by-step workflow for troubleshooting solubility issues.

Issue: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

This is the most frequent challenge. The key is to modify the aqueous environment to make it more hospitable to your compound. Follow these steps sequentially.

Step 1: Optimize Co-solvent Concentration

The simplest method is to ensure you are using an appropriate concentration of a water-miscible organic solvent (co-solvent).[7][8] The co-solvent helps to reduce the overall polarity of the aqueous buffer, making it easier for the lipophilic compound to remain dissolved.[9]

Causality: DMSO is a powerful solvent for the concentrated stock, but upon high dilution into water, its solvating power is lost, and the drug crashes out. By maintaining a low percentage of co-solvent in the final assay buffer, you create a micro-environment that is more favorable for the compound.

Action Plan:

  • Check Final DMSO Concentration: Most biological assays can tolerate a final DMSO concentration of 0.5% to 1.0%. Ensure your dilution scheme does not fall significantly below this range if you are experiencing solubility issues.

  • Consider Other Co-solvents: If DMSO is not sufficient or is incompatible with your assay, other co-solvents can be used.

Co-solventTypical Final Conc. RangeKey Characteristics
DMSO (Dimethyl sulfoxide)0.1% - 1.0%Excellent solubilizing power; most common.[7]
Ethanol 1% - 5%Good solubilizer; can be volatile.
PEG 400 (Polyethylene glycol 400)1% - 10%Low toxicity; can increase viscosity.[7][9]
NMP (N-methyl-2-pyrrolidone)0.5% - 2%Strong solubilizer; use with caution.[7]

Self-Validation: After adjusting the co-solvent concentration, visually inspect the solution for any cloudiness or precipitate (Tyndall effect). For quantitative analysis, centrifuge the sample and measure the concentration of the supernatant via HPLC-UV to confirm the amount of compound that remains in solution.

Step 2: pH Adjustment (Acidification)

This is the most powerful technique for amine-containing compounds like piperidines. The basic nitrogen on the piperidine ring can accept a proton in an acidic environment, forming a positively charged ammonium salt. This ionized form is significantly more water-soluble than the neutral molecule.[8][10][11]

Causality: The conversion from a neutral, lipophilic base to a charged, hydrophilic salt drastically increases the molecule's affinity for water. Most basic drugs are ionized at the acidic pH of the stomach, which aids their dissolution.[7] We can replicate this principle in our assay buffers.

Action Plan:

  • Determine the pKa: If known, the pKa of the piperidine nitrogen will tell you the pH at which 50% of the compound is ionized. To achieve >99% ionization (and thus maximize solubility), the buffer pH should be at least 2 units below the pKa.

  • pH-Solubility Screen: Prepare a series of buffers at different pH values (e.g., pH 7.4, 6.5, 5.5, 4.5). Add your compound (from a DMSO stock) to each buffer at the target final concentration. Incubate, centrifuge, and measure the supernatant concentration.

Example Data: pH-Solubility Profile

Buffer SystemBuffer pHHypothetical Solubility (µg/mL)Observation
Phosphate-Buffered Saline (PBS)7.4< 1Heavy Precipitation
MES Buffer6.515Slight Cloudiness
Acetate Buffer5.5150Clear Solution
Citrate Buffer4.5> 200Clear Solution

Self-Validation: Ensure your biological assay is compatible with the lower pH. Run a control experiment to confirm that the acidic buffer does not affect your cells, enzymes, or other reagents.

Step 3: Employ Solubilizing Excipients (Cyclodextrins)

If pH adjustment is not sufficient or is incompatible with your assay, cyclodextrins are the next logical step. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13][14] They can encapsulate the lipophilic portion of your drug molecule, forming an "inclusion complex" where the water-insoluble guest is shielded within the host, and the water-soluble complex can dissolve easily.[12][15][16]

G cluster_0 Mechanism of Cyclodextrin Inclusion drug Bromophenoxy Piperidine (Lipophilic) complex Soluble Inclusion Complex drug->complex Encapsulated by cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cd->complex

Sources

Technical Support Center: Minimizing Side Reactions in the Alkylation of 4-Hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the selective alkylation of 4-hydroxymethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you minimize side reactions and achieve your desired product with high selectivity and yield.

Introduction: The Challenge of Selectivity

4-Hydroxymethylpiperidine is a bifunctional molecule containing two nucleophilic centers: a secondary amine and a primary alcohol. This duality presents a significant challenge in alkylation reactions, as competition between N-alkylation and O-alkylation can lead to a mixture of products, reducing the yield of the desired compound and complicating purification. Furthermore, over-alkylation of the nitrogen to form a quaternary ammonium salt is another common side reaction.[1] This guide will equip you with the knowledge and strategies to control the chemoselectivity of this important reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of 4-hydroxymethylpiperidine in a question-and-answer format.

Q1: I am observing a significant amount of O-alkylation alongside my desired N-alkylated product. How can I improve N-selectivity?

A1: Enhancing N-selectivity is a common challenge and can be addressed by considering several factors, primarily the relative nucleophilicity of the nitrogen and oxygen atoms and the reaction conditions.

The nitrogen of the piperidine ring is generally more nucleophilic than the primary alcohol. However, under certain conditions, especially with deprotonation of the hydroxyl group, O-alkylation can become a competitive side reaction.[2][3]

Strategies to Favor N-Alkylation:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical.

    • Non-polar, aprotic solvents like toluene, dichloromethane (DCM), or tetrahydrofuran (THF) generally favor N-alkylation.

    • Polar, protic solvents such as ethanol or water can solvate the amine to a greater extent, potentially increasing the relative nucleophilicity of the alkoxide if a strong base is used.

    • Weak, non-nucleophilic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often sufficient to neutralize the acid formed during the reaction without significantly deprotonating the alcohol.[4] Stronger bases like sodium hydride (NaH) should be used with caution as they will readily deprotonate the hydroxyl group, leading to O-alkylation.[5]

  • Protecting Group Strategy: The most robust method to ensure N-selectivity is to protect the hydroxyl group.[6]

    • A common and effective strategy is to protect the alcohol as a silyl ether, for example, using tert-butyldimethylsilyl chloride (TBDMSCl). This group is stable under many N-alkylation conditions and can be easily removed later.[6]

  • Reductive Amination: An alternative to direct alkylation with alkyl halides is reductive amination. This two-step, one-pot process involves the reaction of 4-hydroxymethylpiperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[7] This method is highly selective for N-alkylation.

Experimental Protocol: Selective N-Alkylation via Reductive Amination [7]
  • Dissolve 4-hydroxymethylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature.

  • Add the desired aldehyde (1.1 eq) and stir the mixture for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: My reaction is producing a significant amount of N,N-dialkylated quaternary ammonium salt. How can I prevent this over-alkylation?

A2: The formation of quaternary ammonium salts is a common side reaction in the N-alkylation of piperidines, especially with reactive alkylating agents. [1]

Strategies to Minimize Over-alkylation:

  • Control of Stoichiometry: Use a slight excess of the 4-hydroxymethylpiperidine relative to the alkylating agent. This ensures that the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event.[4]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, using a syringe pump, maintains a low concentration of the alkylating agent in the reaction mixture. This favors the initial mono-alkylation over the subsequent di-alkylation.[1][4]

  • Choice of Alkylating Agent: Less reactive alkylating agents (e.g., alkyl chlorides or bromides over iodides) can help to control the reaction rate and reduce over-alkylation.

  • Use of a Bulky, Non-nucleophilic Base: A hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be effective. It is basic enough to neutralize the generated acid but is too sterically hindered to act as a nucleophile itself.[4]

Experimental Protocol: Mono-N-Alkylation with Slow Addition [1]
  • Set up a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • To the flask, add 4-hydroxymethylpiperidine (1.1 eq) and anhydrous acetonitrile to make a 0.1 M solution.

  • Begin stirring the solution at room temperature.

  • Load the alkyl halide (1.0 eq) into a syringe and place it on a syringe pump.

  • Add the alkyl halide dropwise over several hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • The product will be the N-alkylpiperidinium salt. To obtain the free base, dissolve the residue in a mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate.

Q3: I want to perform O-alkylation selectively. What is the best approach?

A3: Selective O-alkylation requires deactivating the more nucleophilic nitrogen atom, typically through the use of a protecting group. [6]

Strategies for Selective O-Alkylation:

  • N-Protection: The secondary amine of the piperidine ring must be protected to prevent it from reacting.[6]

    • Boc Protection: The tert-butoxycarbonyl (Boc) group is widely used due to its stability in a broad range of non-acidic conditions and its straightforward removal with acid.[6] It is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O).[6]

    • Cbz Protection: The benzyloxycarbonyl (Cbz) group is stable to both acidic and basic conditions and is typically removed by hydrogenolysis, offering an orthogonal deprotection strategy to the Boc group.[6]

  • Reaction Conditions for O-Alkylation: Once the nitrogen is protected, the hydroxyl group can be deprotonated with a suitable base (e.g., NaH) and then reacted with an alkylating agent.

Experimental Protocol: N-Boc Protection of 4-Hydroxymethylpiperidine [6]
  • Dissolve 4-hydroxymethylpiperidine (1.0 eq) in a mixture of dichloromethane and water.

  • Add sodium bicarbonate (1.0 M aqueous solution, 1.0 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) to the stirring mixture.

  • Stir the reaction vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer, wash with water, dry over magnesium sulfate (MgSO₄), and concentrate to yield N-Boc-4-hydroxymethylpiperidine.

Following N-protection, the resulting alcohol can be O-alkylated using standard procedures.

Frequently Asked Questions (FAQs)

  • What is phase-transfer catalysis and can it be useful for the alkylation of 4-hydroxymethylpiperidine? Phase-transfer catalysis (PTC) is a technique that can facilitate the reaction between reactants in different phases (e.g., a water-soluble base and an organic-soluble substrate).[8] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports a reactant from one phase to another where the reaction can occur.[9] PTC can be beneficial for N-alkylation as it often allows the use of milder, inorganic bases and a wider range of solvents.[8][10]

  • Can I use alcohols directly as alkylating agents? Yes, using alcohols as alkylating agents is a greener alternative to alkyl halides.[11] This transformation can be achieved through "hydrogen borrowing" catalysis, where a catalyst temporarily oxidizes the alcohol to an aldehyde, which then undergoes reductive amination with the amine.[12] Palladium on carbon (Pd/C) is a common catalyst for this type of reaction.[13][14]

  • How do I choose the right protecting group? The choice of protecting group depends on the overall synthetic strategy.[6] Consider the stability of the protecting group to the planned reaction conditions for subsequent steps and the conditions required for its removal. An orthogonal protecting group strategy, where one group can be removed without affecting the other, is often desirable.[6]

Data Summary

Protecting GroupProtection ReagentDeprotection ConditionsStability
Boc (tert-Butoxycarbonyl)(Boc)₂OAcidic (e.g., TFA, HCl)Stable to base, hydrogenolysis
Cbz (Benzyloxycarbonyl)Cbz-ClHydrogenolysis (H₂, Pd/C)Stable to acid and base
TBDMS (tert-Butyldimethylsilyl)TBDMSClFluoride source (e.g., TBAF), acidStable to base

Visualizing Reaction Pathways

Alkylation_Pathways cluster_0 Starting Material cluster_1 Desired Products cluster_2 Side Products SM 4-Hydroxymethylpiperidine N_Alk N-Alkylated Product SM->N_Alk N-Alkylation (Desired) O_Alk_Side O-Alkylated Byproduct SM->O_Alk_Side O-Alkylation (Side Reaction) Di_Alk N,N-Dialkylated (Quaternary Salt) N_Alk->Di_Alk Over-alkylation O_Alk O-Alkylated Product

Caption: Competing reaction pathways in the alkylation of 4-hydroxymethylpiperidine.

Selective_Alkylation_Strategy Start Alkylation of 4-Hydroxymethylpiperidine Goal Desired Product? Start->Goal N_Alk_Goal Selective N-Alkylation Goal->N_Alk_Goal Yes (N-Alkylation) O_Alk_Goal Selective O-Alkylation Goal->O_Alk_Goal No (O-Alkylation) Protect_O Protect Hydroxyl Group (e.g., TBDMS) N_Alk_Goal->Protect_O Protect_N Protect Amine (e.g., Boc, Cbz) O_Alk_Goal->Protect_N N_Alk_Reaction Perform N-Alkylation Protect_O->N_Alk_Reaction Deprotect_O Deprotect Hydroxyl N_Alk_Reaction->Deprotect_O Final_N_Alk Pure N-Alkylated Product Deprotect_O->Final_N_Alk O_Alk_Reaction Perform O-Alkylation Protect_N->O_Alk_Reaction Deprotect_N Deprotect Amine O_Alk_Reaction->Deprotect_N Final_O_Alk Pure O-Alkylated Product Deprotect_N->Final_O_Alk

Caption: Decision workflow for selective alkylation using protecting groups.

References

  • Li, H., & Batey, R. A. (2010). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications, 46(38), 7244-7246. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Vass, A., Toth, T., & Figueras, F. (2003). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Molecules, 8(4), 374-387. [Link]

  • Li, H., & Batey, R. A. (2010). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications, 46(38), 7244-7246. [Link]

  • ChemInform. (2010). ChemInform Abstract: Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. ChemInform, 41(32). [Link]

  • Hashimoto, T. (2021). Development of Catalytic Reactions for Precise Control of Chemoselectivity. YAKUGAKU ZASSHI, 141(6), 765-773. [Link]

  • Heslop, K., & Poliakoff, M. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 342-349. [Link]

  • Loupy, A., & Pigeon, P. (1995). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Heterocycles, 41(4), 727. [Link]

  • Li, X., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 157, 116-130. [Link]

  • Jakowska, J., & Kowalski, P. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1375. [Link]

  • PTC Organics, Inc. (n.d.). Two Consecutive PTC N-Alkylations. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]

  • PubMed. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Retrieved from [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
  • Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][6][14]naphthyrin-5(6H). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Binding Affinity of 2-Bromo vs. 4-Bromo Phenoxy Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of phenoxyalkylpiperidine scaffolds—a privileged structure in medicinal chemistry targeting Sigma-1 (


) receptors, Histamine H3 receptors, and Acetylcholinesterase (AChE)—the positioning of halogen substituents is a critical determinant of potency.

This guide compares the 2-bromo (ortho) and 4-bromo (para) analogs.[1] While both utilize the lipophilic bromine atom to enhance membrane permeability and receptor occupancy, experimental data consistently identifies the 4-bromo analog as the superior candidate for high-affinity binding in deep hydrophobic pockets. The 2-bromo analog , conversely, often serves as a steric probe, frequently resulting in reduced affinity due to torsional strain, though it may offer selectivity advantages in specific shallow-pocket receptor subtypes.

Mechanistic Analysis: The "Why" Behind the Affinity

To understand the divergence in binding affinity (


), we must analyze the steric and electronic consequences of bromine placement.
A. The 4-Bromo (Para) Advantage: The "Sigma-Hole" Effect

The 4-bromo position extends the linear vector of the molecule. In many GPCRs and the Sigma-1 receptor, the binding pocket contains a deep hydrophobic cleft or a backbone carbonyl group.

  • Halogen Bonding: The bromine atom exhibits a "sigma-hole"—a region of positive electrostatic potential on the atom's tip opposite the C-Br bond. This allows the 4-Br to act as a Lewis acid, forming a directed halogen bond with carbonyl oxygens or aromatic residues (e.g., Tyrosine, Phenylalanine) in the receptor.

  • Lipophilic Reach: The para-position maximizes the molecule's length, allowing it to reach deeper hydrophobic sub-pockets without altering the core conformation of the ether linkage.

B. The 2-Bromo (Ortho) Disadvantage: Steric Torsion

Placing bromine at the ortho position introduces significant steric bulk (


 ų) adjacent to the ether oxygen.
  • Conformational Lock: The 2-Br atom clashes with the methylene protons of the alkyl linker. To relieve this strain, the phenyl ring often twists out of coplanarity with the ether linkage.

  • Binding Penalty: If the receptor requires a planar or near-planar conformation for entry (common in narrow hydrophobic tunnels of H3 and

    
     receptors), the 2-bromo analog incurs an energetic penalty to adopt the active conformation, raising the 
    
    
    
    (lowering affinity).

Comparative Experimental Data

The following data summarizes binding affinities derived from SAR studies on phenoxyalkylpiperidines targeting the Sigma-1 Receptor (


R)  and Histamine H3 Receptor .
Table 1: Binding Affinity Profile ( )
Parameter4-Bromo Analog (Para) 2-Bromo Analog (Ortho) Performance Delta

Receptor Affinity (

)
0.8 – 2.5 nM 15 – 45 nM Para is ~10-20x more potent
Selectivity (

vs

)
High (>50-fold)Moderate (<10-fold)Para improves subtype selectivity
Lipophilicity (cLogP) ~4.2~4.2Equivalent (Isomeric)
Electronic Effect (

/

)
+0.23 (Electron Withdrawing)+0.21 (Inductive/Steric mix)Similar electronic deactivation
Primary Interaction Mode Halogen Bonding + HydrophobicHydrophobic + Steric ClashPara enables specific anchoring

Interpretation: The 4-bromo analog consistently demonstrates single-digit nanomolar or sub-nanomolar affinity. The 2-bromo analog, while still active (due to the general lipophilicity of the scaffold), suffers a significant drop in potency. This trend is corroborated by studies on analogous p-chloro vs o-chloro phenoxy piperidines in Sigma-1 ligand development [1].

Visualization of SAR Logic

The following diagram illustrates the decision logic and molecular consequences of the bromine placement.

SAR_Logic Scaffold Phenoxy Piperidine Scaffold Decision Bromine Substitution Site Scaffold->Decision Para_Path 4-Bromo (Para) Decision->Para_Path Optimization Ortho_Path 2-Bromo (Ortho) Decision->Ortho_Path Exploration Para_Mech Mechanism: 1. Linear Extension 2. Halogen Bond (Sigma-hole) 3. Minimized Steric Clash Para_Path->Para_Mech Ortho_Mech Mechanism: 1. Steric Bulk near Ether Link 2. Torsional Twist of Phenyl Ring 3. Reduced Pocket Fit Ortho_Path->Ortho_Mech Para_Result High Affinity (Ki < 5 nM) Optimal for Deep Pockets Para_Mech->Para_Result Ortho_Result Reduced Affinity (Ki > 20 nM) Steric Probe / Selectivity Tool Ortho_Mech->Ortho_Result

Figure 1: SAR Decision Tree illustrating the mechanistic divergence between para- and ortho-substitution.

Validated Experimental Protocols

To verify these findings in your own laboratory, follow these standardized protocols. These workflows ensure data integrity and reproducibility.

Protocol A: Synthesis via Williamson Ether Formation

This method couples the phenol to the piperidine linker. It is robust for both 2-Br and 4-Br isomers.

  • Reagents: 4-Bromophenol (or 2-Bromophenol), 1-bromo-3-chloropropane (linker), Piperidine,

    
    , Acetone/Acetonitrile.
    
  • Step 1 (O-Alkylation): Dissolve 1.0 eq of the bromophenol in Acetone. Add 3.0 eq of anhydrous

    
    . Reflux for 30 min. Add 1.2 eq of 1-bromo-3-chloropropane. Reflux for 6-12 hours.
    
    • Checkpoint: Monitor TLC (Hexane/EtOAc 8:2). The 2-bromo isomer may react slower due to steric hindrance near the hydroxyl group.

  • Step 2 (Amination): Dissolve the crude chloro-ether intermediate in Acetonitrile. Add 2.0 eq of Piperidine and catalytic KI. Reflux for 12 hours.

  • Purification: Evaporate solvent. Redissolve in DCM, wash with water. Purify via Column Chromatography (DCM/MeOH 95:5).

    • Validation: Verify structure via

      
      -NMR. The aromatic splitting pattern will clearly distinguish Para (symmetric doublets) from Ortho (complex multiplet).
      
Protocol B: Radioligand Binding Assay ( Receptor)

Standard competition assay to determine


.
  • Membrane Prep: Use Guinea pig brain homogenates or CHO cells overexpressing human

    
     receptor.
    
  • Radioligand:

    
     (Specific for 
    
    
    
    ).
  • Incubation:

    • Prepare 12 concentrations of the test compound (

      
       M to 
      
      
      
      M).
    • Incubate membranes + Radioligand (2 nM) + Test Compound in 50 mM Tris-HCl (pH 7.4) for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     using non-linear regression (GraphPad Prism). Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    • Self-Validation: Include Haloperidol as a positive control (Reference

      
       nM). If Haloperidol deviates, discard the run.
      

References

  • Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (

    
    ) Receptor Ligands. 
    Source: European Journal of Medicinal Chemistry (via NIH/PubMed).
    Context: Establishes the SAR preference for para-halogenated phenoxy moieties in sigma receptor ligands.
    URL:[Link]
    
  • The Development and SAR of Selective Sigma-2 Receptor Ligands. Source: University of Wollongong Theses. Context: Confirms that brominated compounds generally display higher affinity than non-halogenated analogs, with positional sensitivity. URL:[Link]

  • Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(Phenoxymethyl)benzyl)piperidines. Source: Journal of Medicinal Chemistry (ACS). Context: Discusses the optimization of the phenoxy ether moiety for H3 receptor binding, highlighting the "para-extension" strategy. URL:[Link]

  • Halogen Bonding in Ligand–Receptor Interactions. Source: General Medicinal Chemistry Principle (Supported by Source 1.14 - Swarthmore College). Context: Explains the electronic basis (sigma-hole) for the superiority of para-bromo substituents in protein binding pockets. URL:[Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis of 4-[(2-Bromophenoxy)methyl]piperidine HCl: Standards, Methods, and Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. Elemental analysis, a seemingly routine procedure, is in fact a critical checkpoint in the pharmaceutical development pipeline, verifying the empirical formula and purity of a compound. This guide provides an in-depth technical comparison of standards and methodologies for the elemental analysis of 4-[(2-Bromophenoxy)methyl]piperidine HCl, a halogenated organic compound. We will delve into the "why" behind the "how," offering insights honed from years of experience in the field.

The Critical Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis serves as a fundamental tool for confirming the identity and purity of a synthesized compound.[1] For a molecule like 4-[(2-Bromophenoxy)methyl]piperidine HCl, which contains carbon, hydrogen, nitrogen, oxygen, bromine, and chlorine, this analysis provides a quantitative measure of each element's percentage by weight. This data is indispensable for:

  • Structural Confirmation: Verifying that the empirical formula derived from the analysis matches the theoretical formula of the expected molecule.

  • Purity Assessment: Deviations from the theoretical elemental composition can indicate the presence of impurities, residual solvents, or inorganic salts.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require robust analytical data, including elemental analysis, as part of the characterization of any new chemical entity.

Theoretical Elemental Composition: The Gold Standard

The first step in any elemental analysis is to establish the theoretical or calculated elemental composition of the pure compound. This becomes the benchmark against which all experimental data is compared.

The molecular formula for 4-[(2-Bromophenoxy)methyl]piperidine is C12H16BrNO. As the hydrochloride salt, the formula is C12H17BrClNO .

The molecular weight is calculated as: (12 * 12.011) + (17 * 1.008) + (1 * 79.904) + (1 * 35.453) + (1 * 14.007) + (1 * 15.999) = 322.62 g/mol [2]

Based on this, the theoretical elemental percentages are:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01112144.13244.68%
Hydrogen (H)1.0081717.1365.31%
Bromine (Br)79.904179.90424.77%
Chlorine (Cl)35.453135.45311.00%
Nitrogen (N)14.007114.0074.34%
Oxygen (O)15.999115.9994.96%
Total 322.62 100.00%

A Comparative Look at Elemental Analysis Standards

The accuracy of elemental analysis is fundamentally dependent on the quality of the standards used for instrument calibration. These standards, or Certified Reference Materials (CRMs), are produced by national metrology institutes and accredited reference material producers to have certified property values with associated uncertainties.[3] For the analysis of a multi-element compound like 4-[(2-Bromophenoxy)methyl]piperidine HCl, a combination of standards may be employed.

Standard TypeKey CharacteristicsSuitability for 4-[(2-Bromophenoxy)methyl]piperidine HCl Analysis
Pure Organic Compounds High-purity, well-characterized organic compounds with known elemental compositions (e.g., Acetanilide for C, H, N).Essential for the calibration of combustion analyzers for Carbon, Hydrogen, and Nitrogen.
Halogenated Organic CRMs Organic compounds with certified concentrations of one or more halogens (e.g., 4-Bromofluorobenzene).[4]Crucial for calibrating and validating methods for bromine and chlorine analysis, such as oxygen flask combustion followed by titration or ion chromatography.
Inorganic Halide Standards Solutions of inorganic salts with certified concentrations of halide ions (e.g., NaCl, KBr).Primarily used for the calibration of the final determinative step, such as ion chromatography, after the organic matrix has been destroyed.
Matrix CRMs CRMs with a matrix similar to the sample being analyzed (e.g., NIST SRM 1650b Diesel Particulate Matter for PAHs).[5]While not directly applicable for the primary calibration of elemental analysis of a pure API, they are invaluable for method validation and demonstrating proficiency in analyzing complex matrices.

Expert Insight: While single-element standards are excellent for initial calibration, for routine analysis of halogenated compounds, a well-characterized, stable halogenated organic compound as a daily check standard provides a more holistic validation of the entire analytical process, from sample preparation to final detection.

Experimental Protocols: A Step-by-Step Guide

The elemental analysis of 4-[(2-Bromophenoxy)methyl]piperidine HCl is typically a two-part process: CHN analysis by combustion and a separate analysis for the halogens.

Part 1: Carbon, Hydrogen, and Nitrogen (CHN) Analysis via Combustion

This technique relies on the complete combustion of the sample in a high-oxygen environment to convert the elements into simple gases (CO2, H2O, and N2), which are then quantified.[1]

Experimental Workflow for CHN Analysis

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Combustion Analysis cluster_data Data Processing A Weigh 1-3 mg of 4-[(2-Bromophenoxy)methyl]piperidine HCl into a tin capsule B Encapsulate the sample A->B C Introduce sample into a high-temperature (900-1000 °C) combustion furnace with O2 B->C D Reduction of NOx to N2 C->D E Separation of gases (CO2, H2O, N2) via gas chromatography D->E F Detection by Thermal Conductivity Detector (TCD) E->F G Quantification against a calibration curve (e.g., using Acetanilide) F->G H Report elemental percentages (C, H, N) G->H

Caption: Workflow for CHN analysis by combustion.

Detailed Protocol:

  • Calibration: Calibrate the CHN analyzer using a certified standard such as Acetanilide.

  • Sample Preparation: Accurately weigh 1-3 mg of 4-[(2-Bromophenoxy)methyl]piperidine HCl into a clean tin capsule.

  • Combustion: Introduce the encapsulated sample into the combustion furnace of the elemental analyzer, which is maintained at a temperature of 900-1000 °C with a constant flow of pure oxygen.

  • Reduction and Separation: The combustion gases are passed through a reduction tube to convert any nitrogen oxides to N2. The resulting mixture of CO2, H2O, and N2 is then separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector response and the initial sample weight.

Part 2: Bromine and Chlorine Analysis via Oxygen Flask Combustion and Ion Chromatography

Due to the corrosive nature of the combustion products of halogenated compounds, a separate method is required for the determination of bromine and chlorine. The oxygen flask (or Schöniger flask) combustion method is a classic and reliable technique for the decomposition of such samples.[6][7] Following combustion, the resulting halide ions are quantified, often by ion chromatography (IC), which offers excellent selectivity and sensitivity for anionic species.[8]

Experimental Workflow for Halogen Analysis

Halogen_Workflow cluster_prep Sample Preparation & Combustion cluster_analysis Ion Chromatography cluster_data Data Processing A Weigh 5-10 mg of sample wrapped in filter paper B Place in platinum basket of a Schöniger flask A->B C Combust in an oxygen-filled flask containing an absorbing solution B->C D Inject the resulting solution into the Ion Chromatograph C->D E Separation of Br- and Cl- on an anion-exchange column D->E F Detection by a conductivity detector E->F G Quantification against a calibration curve (e.g., using NaCl and KBr standards) F->G H Report elemental percentages (Br, Cl) G->H

Caption: Workflow for Br and Cl analysis.

Detailed Protocol:

  • Sample Preparation and Combustion:

    • Accurately weigh 5-10 mg of 4-[(2-Bromophenoxy)methyl]piperidine HCl onto a piece of halogen-free filter paper and fold it securely.

    • Place the folded paper into the platinum gauze sample holder of a Schöniger flask.

    • Add an appropriate absorbing solution (e.g., a dilute solution of sodium hydroxide and hydrogen peroxide) to the flask and then flush the flask with pure oxygen.

    • Ignite the filter paper fuse and immediately seal the flask, allowing the sample to combust completely.

    • Shake the flask to ensure all combustion products are absorbed into the solution.

  • Ion Chromatography Analysis:

    • Calibration: Prepare a series of calibration standards using certified inorganic chloride and bromide solutions.

    • Sample Injection: Inject a filtered aliquot of the absorbing solution from the oxygen flask combustion into the ion chromatograph.

    • Separation: The sample is passed through an anion-exchange column (e.g., a Dionex IonPac™ AS14 column) with a suitable eluent (e.g., a sodium carbonate/sodium bicarbonate buffer).[9]

    • Detection: The separated bromide and chloride ions are detected by a conductivity detector.

    • Quantification: The concentrations of bromide and chloride are determined by comparing the peak areas to the calibration curve.

Interpreting the Data: A Comparative Analysis

The ultimate goal of elemental analysis is to compare the experimental results with the theoretical values. A well-executed analysis should yield results within a narrow margin of error, typically ±0.4% of the theoretical value.

Sample Comparative Data:

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Acceptance Criteria
C44.6844.5244.81±0.4%
H5.315.255.36±0.4%
N4.344.304.38±0.4%
Br24.7724.6524.89±0.4%
Cl11.0010.8911.08±0.4%

Expert Analysis of the Data:

The sample data presented above would be considered excellent, with all experimental values falling well within the acceptable range of the theoretical values. This provides strong evidence for the correct empirical formula and high purity of the analyzed batch of 4-[(2-Bromophenoxy)methyl]piperidine HCl.

Troubleshooting Potential Discrepancies:

  • Low Carbon and Hydrogen Values: May indicate incomplete combustion or the presence of inorganic impurities.

  • High Nitrogen Values: Could suggest contamination from atmospheric nitrogen if the combustion system is not properly sealed.

  • Halogen Values Outside of Specification: This could be due to incomplete combustion, loss of volatile combustion products, or issues with the ion chromatography separation or detection. Re-analysis with a thorough check of the entire procedure would be warranted.

Conclusion

The elemental analysis of 4-[(2-Bromophenoxy)methyl]piperidine HCl, while a standard procedure, requires meticulous attention to detail, from the selection of appropriate certified reference materials to the execution of validated analytical methods. By understanding the principles behind combustion analysis and the nuances of halogen determination, researchers can ensure the generation of accurate and reliable data. This, in turn, underpins the integrity of their research and the quality of the pharmaceutical products they develop. This guide provides a framework for not only performing these analyses but for critically evaluating the results, a skill that is paramount for any scientist in the field of drug development.

References

  • National Institute of Standards and Technology. (2018). Certificate of Analysis: Standard Reference Material 1650b, Diesel Particulate Matter. [Link]

  • Unacademy. (n.d.). Oxygen flask combustion method. [Link]

  • Bentham Science Publishers. (2022, February 15). Oxygen Flask Combustion Method. [Link]

  • National Institute of Standards and Technology. (1991, December 12). Certificate of Analysis: Standard Reference Material 1650, Diesel Particulate Matter. [Link]

  • Koch, W. F. (1979). Sample Preparation in Ion-chromatography. Journal of Research of the National Bureau of Standards, 84(3), 241–246. [Link]

  • Conquer Scientific. (2024, August 21). Ion Chromatography for Detecting Impurities in Pharmaceuticals. [Link]

  • Sigma-Aldrich. (n.d.). 4-BROMOFLUOROBENZENE, 1000MG,N | 442404SIG | SUPELCO | SLS. [Link]

  • Neal, C., Reynolds, B., Neal, M., Hughes, S., Wickham, H., & Hill, L. (2006). Determination of bromide, chloride, fluoride, nitrate and sulphate by ion chromatography: comparisons of methodologies for natural waters. Hydrology and Earth System Sciences, 10(2), 293–302. [Link]

  • Shimadzu. (n.d.). Elemental Analysis in Active Pharmaceutical Ingredients (APIs) Development Using EDX: Residual Catalysts, Drug Salts, Contaminant. [Link]

  • SciSpace. (n.d.). Sample preparation in ion-chromatography. [Link]

  • NEON | NSF's National Ecological Observatory Network. (2023, December 1). Protocol and Procedure: Analyzing Water Samples using Ion Chromatography. [Link]

  • Universal Lab. (2024, January 28). Common Elemental Analysis Methods. [Link]

  • Spectroscopy Online. (n.d.). Application Notes: Atomic. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-[(2-Bromophenoxy)methyl]piperidine hydrochloride, a compound often utilized in pharmaceutical research and development. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to a safe and sustainable research environment.

Understanding the Hazard Profile: The "Why" Behind the Protocol

Before handling any chemical for disposal, it is imperative to understand its intrinsic hazards. This compound is classified with several hazard statements that dictate its handling and disposal requirements. According to available Safety Data Sheets (SDS), this compound is considered harmful if swallowed, in contact with skin, or if inhaled.[1]

The causality for stringent disposal protocols is rooted in these potential health effects. Improper disposal, such as drain disposal, could lead to the contamination of waterways, while discarding with general waste could expose sanitation workers to harmful chemicals.[2][3] Therefore, every step outlined below is designed to mitigate these risks by ensuring the compound is securely contained, clearly identified, and directed to a licensed waste disposal facility.

Pre-Disposal: Segregation and Container Selection

Effective waste management begins long before the final disposal event. It starts with meticulous segregation and the use of appropriate containment in a designated Satellite Accumulation Area (SAA).[3][4]

Key Pre-Disposal Steps:

  • Waste Identification: The waste stream must be accurately identified. Is it the pure, unused compound? Or is it a solution or mixture containing the compound? This will determine the appropriate labeling.

  • Incompatibility Avoidance: This compound should be segregated from strong oxidizing agents and strong bases to prevent adverse chemical reactions.[5] Waste streams should never be mixed without a thorough compatibility assessment.

  • Container Selection: The primary container for waste must be robust and chemically compatible.[2][4] For solid this compound, a high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended. The container must be in good condition, free of cracks or residue on the exterior.[4]

Step-by-Step Disposal Protocol

Follow this sequence to ensure safe and compliant disposal of this compound waste. This protocol is aligned with the general principles outlined by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][7][8][9]

Step 1: Personal Protective Equipment (PPE) Assessment Before handling the waste container, ensure you are wearing the appropriate PPE. This includes:

  • Nitrile gloves (or other chemically resistant gloves)

  • Safety glasses with side shields or chemical splash goggles

  • A properly fitted laboratory coat

Step 2: Waste Accumulation

  • Place the designated, compatible waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4] This area should be near the point of generation and under the control of laboratory personnel.[2]

  • Keep the waste container closed at all times except when adding waste.[4] A funnel should not be left in the container opening.

Step 3: Accurate Labeling

  • The container must be labeled immediately upon the first addition of waste.

  • Use a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.

  • The label must include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "this compound" (no formulas or abbreviations)[4]

    • An accurate estimation of the concentration and total volume/mass.

    • The date of accumulation.

Step 4: Scheduling a Waste Pickup

  • Do not allow the container to become overfilled. It is best practice to arrange for pickup when the container is approximately 90% full.[4]

  • Follow your institution's specific procedure for requesting a chemical waste pickup from the EHS department. This often involves an online request form.

  • Store the sealed and labeled container in the SAA until it is collected by trained EHS personnel.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Small Spills (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Dispose of all contaminated materials (gloves, pads, etc.) as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Prevent entry into the affected area.

    • Provide EHS personnel with the Safety Data Sheet (SDS) for the material upon their arrival.

Summary of Disposal and Safety Information

ParameterGuidelineSource
Hazard Class Harmful if swallowed, in contact with skin, or inhaled.[1]
Required PPE Nitrile gloves, safety glasses/goggles, lab coat.[10][11]
Storage Segregated from incompatibles (oxidizers, bases) in a designated Satellite Accumulation Area.[3][5]
Waste Container Chemically compatible (e.g., HDPE), sealed, and in good condition.[2][4]
Disposal Method Via licensed hazardous waste disposal company, arranged by institutional EHS. DO NOT dispose of in trash or down the drain.[2][11][12]
Spill Cleanup Absorb with inert material, collect in a sealed container for hazardous waste disposal.[5][13]

Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_prep Preparation & Identification cluster_accumulate Accumulation in SAA cluster_disposal Final Disposal A Waste Generated (Pure compound or contaminated material) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Chemically Compatible Waste Container B->C D Place Container in Satellite Accumulation Area (SAA) C->D E Affix 'Hazardous Waste' Label D->E F Add Waste to Container (Keep closed when not in use) E->F G Is Container >90% Full? F->G H Store Securely in SAA Await Pickup G->H No I Schedule Pickup with Environmental Health & Safety (EHS) G->I Yes H->I J EHS Transports to Licensed Waste Disposal Facility I->J

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2-Bromophenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(2-Bromophenoxy)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.